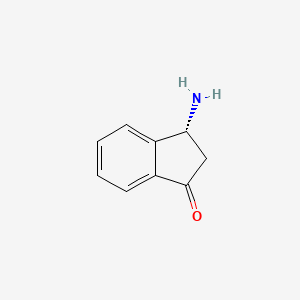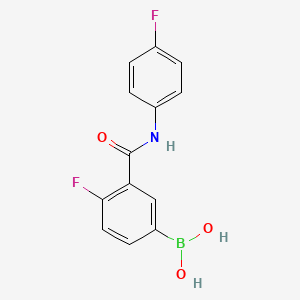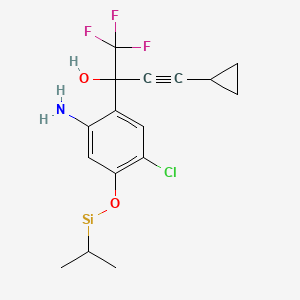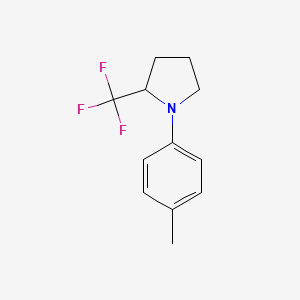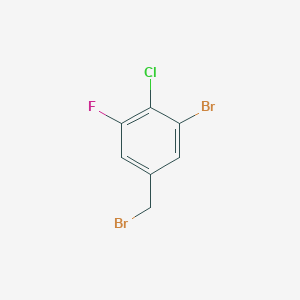
3-Bromo-4-chloro-5-fluorobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzene, featuring bromine, chlorine, and fluorine substituents on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl bromide typically involves the bromination of 3-chloro-4-fluorotoluene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloro-5-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azido-4-chloro-5-fluorobenzyl bromide, while electrophilic aromatic substitution with bromine produces 3,5-dibromo-4-chlorofluorobenzene .
Applications De Recherche Scientifique
3-Bromo-4-chloro-5-fluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom on the benzyl group is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-fluorobenzyl bromide: Similar in structure but lacks the chlorine substituent.
4-Fluorobenzyl bromide: Contains only the fluorine substituent on the benzene ring.
3-Chloro-4-fluorobenzyl bromide: Similar but lacks the bromine substituent on the benzene ring.
Uniqueness
3-Bromo-4-chloro-5-fluorobenzyl bromide is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C7H4Br2ClF |
|---|---|
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-2-chloro-3-fluorobenzene |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 |
Clé InChI |
IYOCRWNCURSDHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


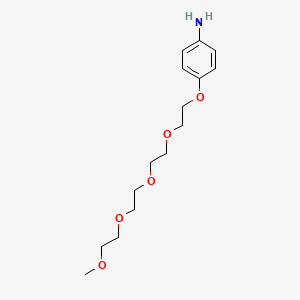

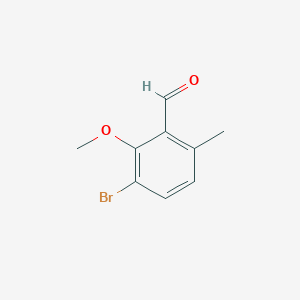
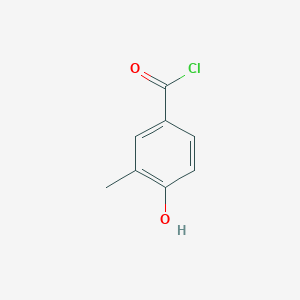
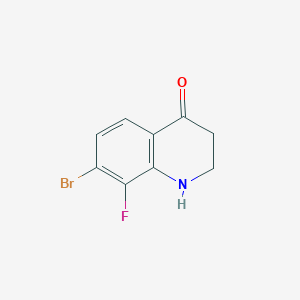

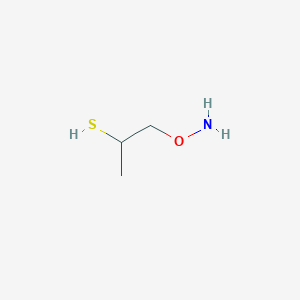
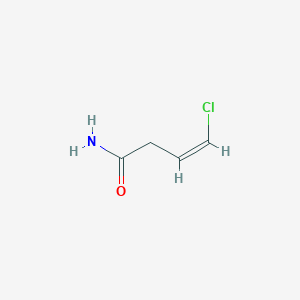
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
